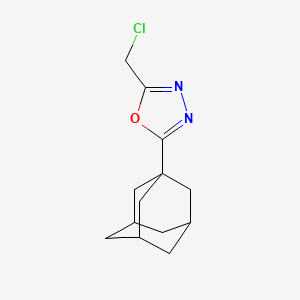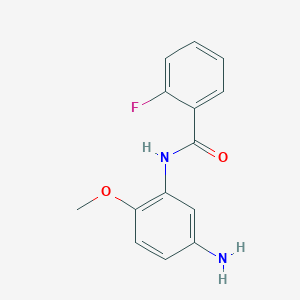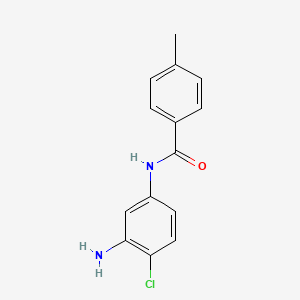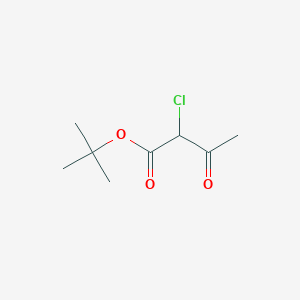
1-Phenyl-1H-pyrazole-4-carbonyl chloride
概要
説明
The compound "1-Phenyl-1H-pyrazole-4-carbonyl chloride" is a chemical entity that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a phenyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a carbonyl chloride group. This functional group is reactive and can participate in numerous chemical transformations, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of hydrazonoyl chlorides as key intermediates. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid chloride derivatives can be achieved by reacting 4-Benzoyl-1-(2,4-dinitrophenyl)5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride . These methods highlight the reactivity of the carbonyl chloride group in facilitating the formation of nitrogen-containing heterocycles.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and reactivity. X-ray diffraction studies have revealed the supramolecular structures of certain pyrazole isomers, showing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . This orientation can affect the electronic properties and intermolecular interactions of the molecules. Additionally, the crystal structure of related compounds, such as 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one, shows extensive delocalization in the central fragment of the molecule, indicating the presence of conjugation and potential for electronic communication between different parts of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclization and functionalization. For example, the cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones with copper acetate leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The acid chloride functionality of pyrazole derivatives also allows for the formation of ester or amide derivatives through reactions with alcohols or N-nucleophiles . Furthermore, the reactivity of the carbonyl chloride group can be harnessed to create complex hydrogen-bonded framework structures, as seen in the synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Infrared spectroscopy, NMR, and molecular docking studies provide insights into the vibrational frequencies, molecular geometry, and potential biological activities of these compounds. For instance, the presence of a fluorine atom and a carbonyl group in certain pyrazole derivatives has been suggested to play a crucial role in binding and potential phosphodiesterase inhibitory activity . The molecular electrostatic potential maps of these compounds can also indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack .
科学的研究の応用
Synthesis of Heterocyclic Compounds
1-Phenyl-1H-pyrazole-4-carbonyl chloride is utilized in the synthesis of various heterocyclic compounds. For example, Datterl et al. (2010) describe its use in creating 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, highlighting its role in complex chemical syntheses (Datterl, Tröstner, Kucharski, & Holzer, 2010).
Catalysis in Cross-Coupling Reactions
This compound also plays a role in palladium-catalyzed cross-coupling reactions, as reported by Arbačiauskienė et al. (2009). They used 1-Phenyl-1H-pyrazol-3-ol, a related compound, to prepare various 1-phenyl-1H-pyrazole derivatives, showcasing the utility of this chemical class in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Ionic Liquid Catalysis
1-Phenyl-1H-pyrazole-4-carbonyl chloride is also integral in the synthesis of novel ionic liquids, which are used as catalysts. Moosavi‐Zare et al. (2013) synthesized an ionic liquid used as a catalyst for the Knoevenagel–Michael reaction, demonstrating the versatility of this compound in catalytic applications (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
Microwave-Assisted Synthesis
Martins et al. (2003) explored the use of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in microwave-assisted synthesis. This method offers an environmentally friendly alternative for the production of certain pyrazole derivatives, highlighting the compound's role in greener chemistry practices (Martins, Pereira, Beck, Machado, Moura, Teixeira, Bonacorso, & Zanatta, 2003).
Synthesis of Functionalized Pyrazoles
Functionalized pyrazoles are synthesized using 1-Phenyl-1H-pyrazole-4-carbonyl chloride as a starting material. Grotjahn et al. (2002) demonstrated the synthesis of pyrazoles with functionalized side chains, indicating the compound's utility in creating complex molecular structures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
作用機序
Target of Action
1-Phenyl-1H-pyrazole-4-carbonyl chloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . A molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazole compounds have been found to interfere with the life cycle of leishmania and plasmodium species, causing significant antileishmanial and antimalarial effects .
Result of Action
A related compound was found to display superior antipromastigote activity, being significantly more active than standard drugs . This suggests that 1-Phenyl-1H-pyrazole-4-carbonyl chloride may have similar effects.
Safety and Hazards
特性
IUPAC Name |
1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHIEKMPFWFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?
A1: 1-Phenyl-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in the multi-step synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones []. It reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane to form intermediate 4-heteroaroylpyrazol-5-ols. These intermediates then undergo cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)



